Cas no 79146-83-1 (4-(aminomethyl)benzene-1,2,3-triol)

4-(Aminomethyl)benzene-1,2,3-triol is a multifunctional aromatic compound featuring both phenolic and aminomethyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of three hydroxyl groups at the 1,2,3-positions enhances its chelating properties, while the aminomethyl group provides a reactive site for further derivatization. This compound is particularly valuable in the development of metal-chelating agents, antioxidants, and bioactive molecules due to its ability to form stable complexes and participate in redox reactions. Its structural features also make it a potential precursor for synthesizing heterocyclic compounds and functionalized polymers. High purity grades are available for research and industrial applications requiring precise reactivity.
4-(aminomethyl)benzene-1,2,3-triol structure
79146-83-1 structure
Product Name:4-(aminomethyl)benzene-1,2,3-triol
CAS No:79146-83-1
MF:C7H9NO3
MW:155.151262044907
CID:984572
PubChem ID:149767
Update Time:2025-06-07

4-(aminomethyl)benzene-1,2,3-triol Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Benzenetriol, 4-(aminomethyl)-
    • 4-(aminomethyl)benzene-1,2,3-triol
    • EN300-1844550
    • NSC329097
    • DTXSID301000313
    • 2,3,4-trihydroxybenzylamine
    • 1,2,3-Benzenetriol, 4-(aminomethyl)-, hydriodide
    • DJ8JL7WZ9J
    • SCHEMBL633722
    • 79146-83-1
    • CHEMBL2008306
    • 4-(Aminomethyl)-1,2,3-benzenetriol
    • NSC 329097
    • NCI60_002867
    • 79490-80-5
    • DS-005090
    • Inchi: 1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2
    • InChI Key: RLVMDCBYSARFDM-UHFFFAOYSA-N
    • SMILES: OC1C(=C(C=CC=1CN)O)O

Computed Properties

  • Exact Mass: 155.058
  • Monoisotopic Mass: 155.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • Density: 1.481
  • Boiling Point: 395.2°Cat760mmHg
  • Flash Point: 192.8°C
  • Refractive Index: 1.697

4-(aminomethyl)benzene-1,2,3-triol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$647.0 2023-09-19
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$739.0 2023-09-19
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EN300-1844550-1.0g
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$770.0 2023-06-03
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$3315.0 2023-06-03
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